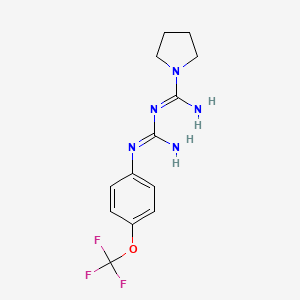

N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide

Description

IM156 is a novel biguanide-class oxidative phosphorylation (OXPHOS) inhibitor targeting mitochondrial complex I (CI), also known as NADH:ubiquinone oxidoreductase. It functions by blocking electron transport chain (ETC) activity, reducing cellular ATP production, and activating AMP-activated protein kinase (AMPK), which inhibits mTOR signaling to suppress cancer cell proliferation . Preclinical studies demonstrated its efficacy in glioblastoma, gastric cancer, EGFR-mutated lung cancer, and fibrosis models .

Properties

CAS No. |

1422365-93-2 |

|---|---|

Molecular Formula |

C13H16F3N5O |

Molecular Weight |

315.29 g/mol |

IUPAC Name |

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20) |

InChI Key |

NGFUHJWVBKTNOE-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N |

Canonical SMILES |

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

IM-156 FREE BASE is synthesized through a series of chemical reactions involving the formation of a biguanide structure. The synthetic route typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy-substituted aniline, followed by the formation of the biguanide moiety. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

IM-156 FREE BASE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert IM-156 FREE BASE into reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Phase 1 Studies

IM156 has undergone rigorous clinical evaluation, with significant findings from Phase 1 studies:

- First-in-Human Study : A clinical trial published in Investigational New Drugs demonstrated that IM156 was well tolerated among patients with advanced solid tumors. The study established a recommended Phase 2 dose and provided insights into its pharmacodynamics and safety profile .

- Healthy Volunteer Study : Another Phase 1 study confirmed the tolerability and pharmacokinetics of IM156, establishing target engagement necessary for subsequent clinical trials .

Preclinical Models

Preclinical studies have shown promising results regarding the anticancer activity of IM156. It has demonstrated efficacy in various models, including:

- Glioblastoma : IM156 exhibited significant anticancer activity in glioblastoma models, indicating its potential as a treatment option for this aggressive form of brain cancer .

- Gastric Cancer : The compound has also shown effectiveness against gastric cancer cells, further supporting its broad applicability across different tumor types .

Clinical Application in Cancer Treatment

One notable case involved a patient with advanced solid tumors who participated in the first-in-human study. Following treatment with IM156, the patient exhibited a marked reduction in tumor size and improved overall health metrics. The study highlighted not only the efficacy of IM156 but also its safety profile, which is crucial for patient management in oncology settings .

Fibrotic Disease Management

In addition to its applications in oncology, IM156 has potential therapeutic implications for fibrotic diseases. By inhibiting energy metabolism pathways that contribute to fibrosis, IM156 may offer a novel approach to managing conditions characterized by excessive tissue scarring and inflammation .

Comparative Data Table

Mechanism of Action

IM-156 FREE BASE exerts its effects by inhibiting mitochondrial protein complex 1, a critical component of the electron transport chain involved in oxidative phosphorylation. This inhibition leads to a decrease in mitochondrial function and energy production, which can prevent tumor cell proliferation and induce cell death. The compound also activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and can contribute to its anti-fibrotic effects .

Comparison with Similar Compounds

Clinical Profile :

- Dosage : The recommended Phase 2 dose (RP2D) is 800 mg daily (QD), established due to intolerable nausea at 1,200 mg QD .

- Safety: Primary adverse events (AEs) are gastrointestinal (68% nausea, 46% diarrhea, 41% vomiting), with only 14% of patients experiencing Grade ≥3 AEs (e.g., Grade 3 nausea). No dose-limiting toxicities (DLTs) or lactic acidosis were reported .

- Efficacy: In a Phase 1 trial for advanced solid tumors, 32% of patients achieved stable disease (SD), with two gastric cancer patients maintaining SD for 444 and 169 days, respectively.

Pharmacokinetics/Pharmacodynamics :

- IM156 exhibits dose-proportional plasma exposure (AUC0-24) at ≥200 mg. Tissue concentrations in preclinical models are 30–80× higher than plasma due to hydrophobicity, enhancing bioavailability in metabolic organs (e.g., liver, lungs) .

Table 1: Key Comparisons of IM156 with Metformin, Phenformin, and IACS-010759

Key Differentiators :

Potency and Selectivity :

- IM156 is 60× more potent than metformin in AMPK activation and OXPHOS inhibition . In vitro, it reduces OCR (oxygen consumption rate) and ATP production more effectively than phenformin at equal concentrations .

- Unlike IACS-010759, which has picomolar IC50 in cell-based assays, IM156’s activity is tissue-concentration-dependent due to high organ distribution .

Safety Profile :

- IM156 avoids severe lactic acidosis, a critical limitation of phenformin . Its GI AEs (nausea, vomiting) are manageable with dose adjustments, contrasting with IACS-010759’s neurotoxicity and acidosis risks .

38%), both are being explored in combinations (e.g., IM156 + gemcitabine/nab-paclitaxel in pancreatic cancer) . Fibrosis: IM156 uniquely demonstrates anti-fibrotic activity in preclinical models (e.g., lung, liver) via AMPK-mediated suppression of TGF-β-driven fibroblast activation .

Biological Activity

IM156 is a novel biguanide compound recognized for its potent biological activity, particularly as an AMP-activated protein kinase (AMPK) activator and an inhibitor of oxidative phosphorylation. This compound has been studied for its therapeutic potential in various conditions, including cancer and sepsis. The following sections delve into the biological activities of IM156, supported by case studies and research findings.

IM156 operates primarily through the activation of AMPK, a key regulator of cellular energy homeostasis. This activation leads to several downstream effects:

- Inhibition of Mitochondrial Respiration : IM156 inhibits mitochondrial protein complex 1, reducing oxidative phosphorylation (OXPHOS) and ATP production in cancer cells, which may contribute to its anticancer effects .

- Reduction of Reactive Oxygen Species (ROS) : The compound has been shown to decrease ROS generation in neutrophils, which is crucial for modulating inflammatory responses .

Effects on Cancer

Research indicates that IM156 exhibits significant anticancer activity across various solid tumors:

- Preclinical Studies : In vitro and in vivo studies have demonstrated efficacy against glioblastoma, gastric cancer, and other malignancies. IM156 has been shown to reduce oxygen consumption rates (OCR) and inhibit mTOR pathways, leading to decreased tumor cell proliferation .

- Clinical Trials : A first-in-human study evaluated the safety and efficacy of IM156 in patients with refractory advanced solid tumors. The maximum tolerated dose was determined to be 800 mg daily, with no dose-limiting toxicities observed at lower doses .

Anti-inflammatory Properties

IM156 has also shown promise in modulating inflammatory responses:

- Sepsis Model : In a polymicrobial sepsis model, IM156 significantly improved survival rates and reduced bacterial burden. It inhibited the production of inflammatory cytokines such as IL-1β, IL-6, and IL-10, suggesting a protective role against sepsis-induced organ damage .

- Neutrophil Activity : The compound inhibited neutrophil extracellular trap (NET) formation induced by lipopolysaccharide (LPS), demonstrating its potential to mitigate excessive immune responses during inflammation .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Preclinical | IM156 inhibits mitochondrial respiration, reduces OCR and ATP production in cancer cells. |

| Clinical | Maximum tolerated dose identified as 800 mg; no dose-limiting toxicities at lower doses. |

| Sepsis Model | Increased survival rates; reduced inflammatory cytokine production; decreased organ damage. |

| Neutrophil Studies | Inhibition of NET formation; reduction in ROS generation; upregulation of antioxidant genes. |

Case Study 1: Efficacy in Glioblastoma

A preclinical model demonstrated that IM156 effectively reduced tumor growth in glioblastoma xenografts. The treatment resulted in a significant decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent for this aggressive cancer type.

Case Study 2: Safety Profile in Advanced Cancers

In the first-in-human study involving patients with advanced solid tumors, participants receiving IM156 reported manageable side effects predominantly related to gastrointestinal disturbances. The absence of severe adverse events supports the safety profile of this compound.

Q & A

Q. What is the primary mechanism of action of IM156 in cancer and fibrotic disease models?

IM156 inhibits mitochondrial oxidative phosphorylation (OXPHOS) by targeting protein complex I (PC1), reducing ATP production and activating AMPK. This disrupts metabolic pathways critical for cancer cell proliferation and fibrotic reprogramming. AMPK activation downstream inhibits mTOR, suppressing tumor growth and TGFβ-driven myofibroblast differentiation .

Q. Which preclinical models have demonstrated IM156's efficacy?

IM156 showed anti-tumor activity in glioblastoma, gastric cancer, and EGFR-mutated lung cancer xenografts . In fibrosis, it attenuated TGFβ-induced metabolic reprogramming in lung fibroblasts and reduced collagen deposition in bleomycin-induced pulmonary fibrosis models .

Q. How does IM156's pharmacokinetic (PK) profile influence dosing strategies?

IM156 exhibits dose-proportional plasma exposure at ≥200 mg, with a half-life of 12–17 hours. However, its high tissue distribution (30–80× plasma levels in metabolic organs) necessitates cautious dose escalation. Preclinical data supported 800 mg QD as the recommended Phase 2 dose (RP2D) due to tolerability and tissue efficacy .

Q. What are the common adverse events (AEs) observed in IM156 clinical trials?

Gastrointestinal AEs dominated, including nausea (68%), vomiting (41%), and diarrhea (46%). Grade 3 nausea occurred in 14% of patients, but no dose-limiting toxicities (DLTs) were reported. Management required anti-emetics and dose adjustments .

Q. How does IM156's structure enhance bioavailability compared to metformin?

IM156’s hydrophobic biguanide structure improves cellular uptake compared to hydrophilic metformin, increasing bioavailability and potency. This allows effective OXPHOS inhibition at lower concentrations .

Advanced Research Questions

Q. How can researchers address discrepancies between IM156's in vitro potency and limited clinical efficacy as a monotherapy?

Despite potent in vitro OXPHOS inhibition (IC50 = 2.2 µM), clinical efficacy was modest (32% disease control rate). Contributing factors include high tissue sequestration (reducing plasma bioavailability), lack of predictive biomarkers, and potential need for combination therapies . Methodologically, researchers should prioritize tissue-based PK/PD assessments over plasma measurements .

Q. What experimental approaches validate IM156's target engagement in metabolic studies?

- OCR/ECAR assays to quantify OXPHOS and glycolysis changes in TGFβ-treated fibroblasts .

- AMPK phosphorylation analysis via Western blotting (IM156 activates AMPK 60× more potently than metformin) .

- Metabolomics to track TCA cycle intermediates and lactate levels in IM156-treated models .

Q. What strategies are proposed to enhance IM156's therapeutic potential in ongoing research?

Q. How does IM156's tissue distribution impact experimental design in preclinical studies?

IM156 accumulates in high-metabolism organs (liver, lung, kidney), necessitating tissue-specific dosing in animal models. For example, 15–30 mg/kg in mice achieves therapeutic tissue levels comparable to human RP2D . Researchers should prioritize tissue biopsies over plasma for PK/PD correlations .

Q. What methodological challenges arise in assessing IM156's metabolite activity?

IM156’s primary metabolite (a pyrrolidine-ring oxidized derivative) lacks OXPHOS inhibitory activity at ≤50 µM. Researchers must confirm metabolite inactivity in cell viability assays and exclude it from pharmacodynamic analyses .

Tables for Key Data

| PK Parameter | Value (800 mg QD) | Reference |

|---|---|---|

| Plasma Cmax | ~6 µM | |

| Tissue-to-Plasma Ratio | 30–80× (lung, liver) | |

| Half-life (t1/2) | 12–17 hours |

| Efficacy in Phase 1 | Outcome | Reference |

|---|---|---|

| Disease Control Rate (DCR) | 32% (7/22 patients) | |

| Stable Disease Duration | Up to 444 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.